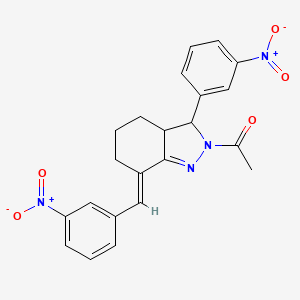
N-(4-fluorobenzyl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(2-propyn-1-yloxy)benzamide, commonly referred to as FPB, is a chemical compound that has been synthesized for scientific research purposes. It is a member of the benzamide family and has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
FPB has been found to have potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a tool to study the function of certain enzymes and proteins. In pharmacology, it has been studied for its potential as a drug target and for its ability to modulate various signaling pathways.
Mecanismo De Acción
The exact mechanism of action of FPB is not fully understood, but it is believed to act by modulating the activity of certain enzymes and proteins. It has been found to inhibit the activity of certain kinases, including Akt and ERK, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
FPB has been found to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPB in lab experiments is its potency and specificity. It has been found to have a high affinity for certain enzymes and proteins, which allows for precise modulation of their activity. However, one limitation is its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using FPB in lab experiments.
Direcciones Futuras
There are several future directions for research on FPB. One area of focus could be the development of more potent and selective analogs of FPB for use as drug candidates. Another area of focus could be the identification of new targets for FPB and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of FPB in various diseases and conditions.
Métodos De Síntesis
The synthesis of FPB involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-fluorobenzyl bromide with potassium carbonate in dimethylformamide to form 4-fluorobenzyl alcohol. The alcohol is then reacted with 4-(2-propyn-1-yloxy)benzoic acid in the presence of triethylamine and dicyclohexylcarbodiimide to form FPB.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-12-13-3-7-15(18)8-4-13/h1,3-10H,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAXYRPCWENJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5322804.png)


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
hydrazone](/img/structure/B5322866.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)